Thiophene, 4-ethyl-2-methyl-
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Overview
Description
“Thiophene, 4-ethyl-2-methyl-” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . It plays a vital role in medicinal chemistry and material science, and it’s used in the synthesis of various biologically active compounds .
Synthesis Analysis
Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular formula of “Thiophene, 4-ethyl-2-methyl-” is C7H10S . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . More detailed reaction mechanisms can be found in the referenced papers .Physical And Chemical Properties Analysis
The molecular weight of “Thiophene, 4-ethyl-2-methyl-” is 126.22 g/mol . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . More detailed physical and chemical properties can be found in resources like the NIST Chemistry WebBook .Scientific Research Applications
Heterocyclic Compound Applications
Thiophene, a sulfur-containing heteroaromatic compound, is crucial in various fields like material science and pharmaceuticals. Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, and antiproliferative effects (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018). Additionally, polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells.
Synthesis of Benzodiazepine Derivatives
A study details the synthesis of ethyl 4-methyl-2-(thiophene)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate using a one-pot, three-component condensation method. This process is noted for its convenient operation, excellent yields, and environmental friendliness (Li & Wang, 2014).
Experimental and Theoretical Characterization
The compound 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin (ETMM) has been synthesized and characterized, providing insights into the properties of thiophene-based compounds (Sarac, 2020).
Thermochemical Study
Thiophene-based compounds are significant in drug design, biodiagnostics, electronic devices, and conductive polymers. A study on 2- and 3-thiopheneacetic acid methyl esters reveals their relative stabilities, useful in various scientific applications (Roux et al., 2007).
Antiproliferative Activity
Novel thiophene derivatives exhibit significant antiproliferative activity against breast and colon cancer cell lines. This research highlights the potential of thiophene compounds in cancer treatment (Ghorab et al., 2013).
Hybrid Electrochemical Device
Poly(methyl)thiophene, used as a cathode in a hybrid electrochemical device with a Li4Ti5O12 anode, demonstrates the specific power of a supercapacitor and enhanced cycle life, indicating its potential in energy storage applications (Pasquier, Laforgue, & Simon, 2004).
Safety And Hazards
Future Directions
Thiophene derivatives continue to attract interest due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic strategies, exploring additional biological activities, and improving the safety profile of these compounds .
properties
IUPAC Name |
4-ethyl-2-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWVMUQUYOKTKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333832 |
Source
|
Record name | Thiophene, 4-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 4-ethyl-2-methyl- | |
CAS RN |
13678-54-1 |
Source
|
Record name | Thiophene, 4-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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